Product packaging for Fmoc-L-a-trifluoromethyl-Ala(Cat. No.:)

Fmoc-L-a-trifluoromethyl-Ala

Cat. No.: B13466918
M. Wt: 379.3 g/mol
InChI Key: WDBDMOCINHCAEN-SFHVURJKSA-N
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Description

Fmoc-L-a-trifluoromethyl-Ala is a useful research compound. Its molecular formula is C19H16F3NO4 and its molecular weight is 379.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16F3NO4 B13466918 Fmoc-L-a-trifluoromethyl-Ala

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16F3NO4

Molecular Weight

379.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)/t18-/m0/s1

InChI Key

WDBDMOCINHCAEN-SFHVURJKSA-N

Isomeric SMILES

C[C@](C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Amino Acid Chloride Method:an Even More Reactive Approach is the Use of Fmoc Amino Acid Chlorides. These Are Typically Prepared by Treating the Fmoc Amino Acid with a Chlorinating Agent Like Thionyl Chloride Socl₂ . the Resulting Amino Acid Chloride is a Potent Acylating Agent That Can Effectively Couple with the Deactivated α Tfm Ala.

The table below summarizes the conditions for these solution-phase coupling reactions to synthesize the dipeptide building blocks.

Activation MethodActivating ReagentsBaseTypical SolventReported Yields
Mixed AnhydrideIsobutyl Chloroformate (IBCF)N-Methylmorpholine (NMM)Tetrahydrofuran (THF) or Dichloromethane (DCM)Good to High
Amino Acid ChlorideThionyl Chloride (SOCl₂)Not always required; reaction can proceed without baseDichloromethane (DCM)High

Once synthesized and purified, these Fmoc-AA-α-Tfm-Ala-OH dipeptides can be incorporated into a growing peptide chain using standard SPPS protocols (e.g., using coupling agents like HBTU, HATU, or DIC/Oxyma) with high efficiency. This dipeptide strategy has been successfully utilized in the synthesis of various peptides containing the α-Tfm-Ala moiety, demonstrating its robustness and reliability for accessing these important peptidomimetics.

Strategies for Incorporation of Fmoc L α Trifluoromethyl Ala into Peptides and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Fluorinated Amino Acid Integration

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. iris-biotech.de However, the unique electronic properties of α-trifluoromethyl amino acids introduce considerable hurdles to standard SPPS protocols.

The primary challenge in the direct incorporation of Fmoc-L-α-trifluoromethyl-Ala onto a resin-bound peptide chain lies in the significantly reduced nucleophilicity of its α-amino group. wikipedia.org The potent electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group deactivates the nitrogen atom, making it a poor nucleophile for attacking the activated carboxyl group of the incoming amino acid. wikipedia.org This deactivation is a major obstacle for forming a peptide bond at the N-terminal position of the α-trifluoromethylated residue.

Consequently, attempts to directly couple a standard Fmoc-protected amino acid to a resin-bound α-trifluoromethyl-Ala residue have been largely unsuccessful, leading to extremely low yields or complete failure of the coupling reaction. wikipedia.org This inherent difficulty necessitates alternative strategies to circumvent the direct on-resin coupling to the N-terminus of Fmoc-L-α-trifluoromethyl-Ala.

To address the challenges posed by sterically hindered and electronically deactivated amino acids like Fmoc-L-α-trifluoromethyl-Ala, optimization of coupling conditions and reagents is critical. While standard coupling reagents used in Fmoc-SPPS, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for many amino acids, they often prove insufficient for these more challenging residues. chempep.combachem.com

More potent activating reagents are required to drive the coupling reaction to completion. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed due to their high reactivity. bachem.combeilstein-journals.org These reagents, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), generate highly activated esters that can more readily react with the deactivated amino groups. chempep.com For particularly difficult couplings, the use of even more reactive species, such as acyl fluorides or chlorides generated in situ, has been explored. chempep.comresearchgate.net

The choice of solvent also plays a crucial role, with polar aprotic solvents like N,N-dimethylformamide (DMF) being standard. However, for challenging sequences prone to aggregation, alternative solvents or solvent mixtures may be necessary to improve solvation and reaction kinetics. chempep.com

Interactive Table: Common Coupling Reagents for Difficult Peptide Couplings

Reagent Full Name Type Notes
DIC N,N'-DiisopropylcarbodiimideCarbodiimideOften used with additives like HOBt or Oxyma to reduce racemization. chempep.combachem.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumHighly efficient and widely used for standard and difficult couplings. bachem.combeilstein-journals.org
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AminiumGenerally more reactive than HBTU and preferred for sterically hindered couplings. bachem.combeilstein-journals.org
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumAnother highly effective reagent for difficult couplings, particularly with N-methylated amino acids.
Acyl Halides e.g., Acyl Fluorides/ChloridesActivated SpeciesHighly reactive species used for the most challenging couplings, often generated in situ. wikipedia.orgchempep.com

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in each cycle of SPPS. This is typically achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in DMF. uci.edunih.gov The reaction proceeds via a β-elimination mechanism. researchgate.net While generally efficient, the kinetics of Fmoc deprotection can be influenced by the peptide sequence and the nature of the amino acid residues. nih.gov

For peptides containing Fmoc-L-α-trifluoromethyl-Ala, the strong electron-withdrawing nature of the CF₃ group could potentially influence the acidity of the fluorenyl proton, although specific studies on the deprotection kinetics for this particular amino acid are not widely reported. Incomplete Fmoc deprotection is a common side reaction in SPPS, leading to the formation of deletion sequences where an amino acid is missing from the final peptide. iris-biotech.de Monitoring the completion of the deprotection step, for instance by UV monitoring of the dibenzofulvene-piperidine adduct, is crucial to ensure high fidelity of the synthesis. iris-biotech.de

Given the significant challenge of forming a peptide bond at the N-terminus of α-trifluoromethyl-Ala on a solid support, the most effective strategy for its incorporation is the use of pre-synthesized Fmoc-protected dipeptide building blocks. wikipedia.org In this approach, a dipeptide of the structure Fmoc-Xaa-L-α-trifluoromethyl-Ala-OH, where Xaa is another amino acid, is first synthesized in solution. This dipeptide is then coupled to the N-terminal amine of the growing peptide chain on the resin.

This strategy effectively bypasses the difficult coupling step on the solid phase. The coupling of the dipeptide's carboxylic acid to the resin-bound amine is a standard peptide bond formation that can be achieved with high efficiency using potent coupling reagents.

Solution-Phase Peptide Synthesis and Fragment Condensation Approaches

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers greater flexibility for the synthesis of modified peptides and is the primary method for preparing the crucial Fmoc-protected dipeptide building blocks containing L-α-trifluoromethyl-Ala. wikipedia.org

The key step in the solution-phase synthesis of these dipeptides is the coupling of an Fmoc-protected amino acid to the challenging N-terminus of L-α-trifluoromethyl-Ala. Due to the deactivated nature of this amino group, standard solution-phase coupling reagents are often inefficient. To overcome this, highly reactive acylating agents are employed. The use of Fmoc-amino acid chlorides or mixed anhydrides has proven to be effective for this purpose. wikipedia.org For instance, Fmoc-amino acid chlorides can be prepared by treating the Fmoc-amino acid with thionyl chloride and then coupled to the α-trifluoromethylated amino acid. wikipedia.org Similarly, mixed anhydrides, formed by reacting the Fmoc-amino acid with a chloroformate such as isobutyl chloroformate in the presence of a base like N-methylmorpholine, provide a sufficiently activated species for the coupling to proceed in good yield. wikipedia.org

Once these dipeptide building blocks are synthesized and purified, they can be used in SPPS as described in section 3.1.4, or they can be utilized in further solution-phase fragment condensation to build up longer peptide sequences. nih.gov Solution-phase fragment condensation involves the coupling of two fully protected peptide fragments in a suitable solvent, followed by deprotection steps. This approach is particularly useful for the synthesis of large peptides where SPPS may be inefficient. peptide.com

Multicomponent Reactions for α-Trifluoromethyl Amino Acid Integration into Peptides

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the starting materials, offer an efficient alternative for the synthesis of complex molecules like peptidomimetics. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been applied in peptide and amino acid chemistry. chempep.comdntb.gov.ua

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, which is essentially a dipeptide-like structure. chempep.com This reaction has been utilized in the synthesis of peptidomimetics and complex amino acid derivatives. uci.edunih.gov There are reports of Ugi-type reactions involving trifluoromethylated ketones, suggesting the potential for this methodology to be adapted for the synthesis of α-trifluoromethyl-α-amino acid derivatives. mdpi.compeptide.com By using a trifluoromethyl ketone as the carbonyl component, it is conceivable to generate peptidomimetic structures bearing the desired α-trifluoromethyl-α-amino acid core.

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. chemrxiv.org This reaction provides a route to α-hydroxy acid derivatives and has been used in the synthesis of depsipeptides and other modified peptide structures. deepdyve.com The use of trifluoromethylated aldehydes in the Passerini reaction could provide a pathway to incorporate α-hydroxy-β-trifluoromethyl moieties into peptide-like scaffolds. nih.gov

While the direct incorporation of Fmoc-L-α-trifluoromethyl-Ala into peptides using these MCRs is not extensively documented, the versatility of these reactions presents a promising avenue for future research in creating novel peptidomimetics containing this fluorinated amino acid.

N-to-C Directional Peptide Synthesis Strategies Utilizing Fmoc-L-α-trifluoromethyl-Alanih.gov

The incorporation of Fmoc-L-α-trifluoromethyl-Ala into peptide chains presents unique challenges, particularly in the context of N-to-C directional synthesis. The strong electron-withdrawing nature of the trifluoromethyl (Tfm) group significantly reduces the nucleophilicity of the α-amino group. This deactivation poses a considerable hurdle for standard peptide coupling reactions, making the direct elongation of a peptide chain from the N-terminus of an α-Tfm-Ala residue on a solid support a formidable task. Research has shown that attempts to perform the coupling of a subsequent amino acid to the N-terminal position of a resin-bound peptide ending in α-Tfm-Ala are often unsuccessful under typical solid-phase peptide synthesis (SPPS) conditions.

To overcome this obstacle, the predominant and most effective strategy involves the pre-synthesis of Fmoc-protected dipeptide building blocks in a solution-phase reaction. This approach effectively circumvents the difficult coupling step on the solid support by forming the challenging peptide bond in solution, where reaction conditions can be more rigorously controlled and more powerful coupling reagents can be employed. These dipeptide units, in the form of Fmoc-AA-α-Tfm-Ala-OH, are then purified and subsequently used in conventional C-to-N directional SPPS as a single unit. This method ensures the efficient incorporation of the α-Tfm-Ala residue into the desired peptide sequence.

The key to this strategy lies in the successful solution-phase synthesis of the dipeptide. Due to the deactivated nitrogen atom of α-Tfm-Ala, highly reactive acylating agents are required to drive the coupling reaction to completion. The most successful methods employ highly electrophilic amino acid derivatives, such as amino acid chlorides or mixed anhydrides.

Solution-Phase Synthesis of Fmoc-Dipeptide Building Blocks

The solution-phase synthesis of Fmoc-AA-α-Tfm-Ala-OH dipeptides typically involves the coupling of an N-terminally protected amino acid (the "AA" portion) to the deactivated α-amino group of α-Tfm-Ala. The choice of activating agent for the incoming amino acid's carboxyl group is critical.

Conformational and Structural Analysis of Peptides Containing α Trifluoromethyl Ala Residues

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is indispensable for the detailed conformational analysis of peptides containing the Fmoc-L-α-trifluoromethyl-Ala residue. These techniques provide insights into the peptide's secondary and tertiary structure, the local environment of specific residues, and the dynamics of the peptide backbone and side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the three-dimensional structure of peptides in solution. nih.gov It provides atomic-level information on conformation, dynamics, and intermolecular interactions. For peptides incorporating Tfm-Ala, a combination of ¹H, ¹⁹F, ¹³C, and ¹⁵N NMR experiments offers a comprehensive understanding of their structural preferences.

Proton (¹H) NMR is fundamental for analyzing the backbone and side-chain conformations of peptides. By examining chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce dihedral angles (φ, ψ) and inter-proton distances, which define the peptide's secondary structure. uzh.ch In peptides containing Tfm-Ala, ¹H NMR studies have been instrumental in revealing the influence of the trifluoromethyl group on the local and global conformation. For instance, analysis of L-Leu-based pentapeptides incorporating either (R)- or (S)-αCF3Ala showed that both peptides adopt right-handed 310-helical structures, although with differences in the C-terminal residue conformations. nii.ac.jp The analysis of NOESY spectra, in conjunction with other techniques, helped to establish these helical structures. nii.ac.jp The temperature dependence of amide proton chemical shifts (Δδ/ΔT) can also provide information on the presence and stability of intramolecular hydrogen bonds, which are crucial for defining secondary structures like helices and turns. acs.org

¹H NMR Observables for Peptide Conformational Analysis
ObservableInformation GainedRelevance to Tfm-Ala Peptides
Chemical Shifts (δ)Local electronic environment, secondary structure (α-helix, β-sheet, random coil).Sensitive to the electronic effects of the CF3 group and resulting conformational changes.
Coupling Constants (J)Dihedral angles (e.g., ³J(HN,Hα) for φ angle).Provides constraints on backbone and side-chain torsion angles.
Nuclear Overhauser Effect (NOE)Through-space distances between protons (< 5 Å).Crucial for determining the overall fold and specific contacts involving the Tfm-Ala residue.
Temperature Coefficients (Δδ/ΔT)Solvent accessibility of amide protons, hydrogen bonding.Identifies intramolecular hydrogen bonds stabilizing helical or turn structures induced by Tfm-Ala.

Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for studying peptides containing fluorinated amino acids like Tfm-Ala. The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a large chemical shift range, making it an exquisite probe of the local environment. umich.eduacs.org The chemical shift of the ¹⁹F signal is highly sensitive to changes in conformation, solvent exposure, and electrostatic interactions. umich.edunih.gov This sensitivity allows for the detection of subtle conformational changes and the characterization of different states of a peptide. nih.gov

The trifluoromethyl group of Tfm-Ala provides a strong, singlet ¹⁹F NMR signal (in the absence of coupling to other nuclei), which simplifies spectral analysis. umich.edu This signal can be used to monitor peptide-membrane interactions, protein binding, and conformational transitions. umich.eduacs.org For example, changes in the ¹⁹F chemical shift and relaxation properties have been used to study the interaction of antimicrobial peptides with lipid bilayers. umich.edu The absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, allowing for the study of labeled peptides in complex environments, even in living cells. acs.org

Applications of ¹⁹F NMR in Tfm-Ala Peptide Analysis
Application¹⁹F NMR Parameter MeasuredInformation Obtained
Conformational AnalysisChemical Shift (δ)Sensitive to local secondary and tertiary structure, and solvent exposure. nih.gov
Peptide-Ligand BindingChemical Shift PerturbationsIdentifies binding events and can be used to determine binding affinities. beilstein-journals.org
Peptide-Membrane InteractionsChemical Shift, Linewidth, Relaxation Rates (T₁, T₂)Probes the insertion depth, orientation, and dynamics of the peptide within a lipid bilayer. umich.eduacs.org
Protein Folding and DynamicsChemical Shift Dispersion, Relaxation DispersionDelineates distinct conformers and their interconversion rates. nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR, often employed in conjunction with isotopic labeling, provide further detailed structural information about peptides. nih.gov ¹³C chemical shifts, particularly those of the α-carbon (Cα) and β-carbon (Cβ), are sensitive to the peptide backbone conformation (φ and ψ angles) and can be used to identify secondary structural elements. nih.gov ¹⁵N NMR provides information about the electronic environment of the amide nitrogen, which is useful for studying hydrogen bonding and protein-ligand interactions. nih.gov

For peptides containing Tfm-Ala, isotopic labeling of the backbone or specific residues with ¹³C and ¹⁵N can help to resolve spectral overlap and facilitate resonance assignment. nih.gov These techniques are particularly valuable in solid-state NMR studies of self-assembled or membrane-bound peptides, where they can provide information on molecular conformation and intermolecular organization. nih.gov The combination of ¹³C and ¹⁵N NMR with ¹H and ¹⁹F NMR provides a powerful, multi-faceted approach to understanding the structural impact of Tfm-Ala incorporation.

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of peptide secondary structure in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. nih.gov The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content. americanpeptidesociety.org

α-helices typically show a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-sheets exhibit a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coils are characterized by a strong negative band around 200 nm. researchgate.net

In the study of Tfm-Ala containing peptides, CD spectroscopy has been used to confirm the formation of helical structures. For example, L-Leu-based pentapeptides with (R)- or (S)-αCF3Ala were shown by CD analysis to form right-handed 310-helical structures. nii.ac.jp CD is also valuable for monitoring conformational changes induced by environmental factors such as temperature, pH, or the addition of membrane-mimicking solvents. americanpeptidesociety.orgnih.gov

Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary StructureWavelength (nm) of Maxima/MinimaSign of Molar Ellipticity [θ]
α-Helix~192Positive
~208Negative
~222Negative
β-Sheet~195Positive
~217Negative
Random Coil~200Negative (strong)

Fourier Transform Infrared (FT-IR) Absorption Spectroscopy for Amide Conformations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone, particularly the amide bands. nih.gov The most informative band is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide bond. nih.govresearchgate.net The frequency of the Amide I band is sensitive to the hydrogen-bonding pattern and the backbone conformation. nih.gov

α-helical structures typically show an Amide I band in the range of 1650-1658 cm⁻¹. researchgate.net

β-sheet structures are associated with a major band between 1620 and 1640 cm⁻¹ and often a minor, higher frequency band around 1680-1695 cm⁻¹ for antiparallel sheets. researchgate.net

β-turns absorb around 1660-1685 cm⁻¹. researchgate.net

Random coils or unordered structures exhibit a broad band around 1640-1648 cm⁻¹. researchgate.net

The Amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, can also provide conformational information and is particularly useful for monitoring hydrogen-deuterium exchange. nih.gov In studies of peptides containing Tfm-Ala, FT-IR has been used to confirm the presence of helical conformations in solution. nii.ac.jp The ability to perform measurements in various environments, including organic solvents and lipid membranes, makes FT-IR a versatile tool for the conformational analysis of these modified peptides. nih.gov

X-ray Crystallographic Analysis of Peptides Incorporating α-Trifluoromethyl-Ala

X-ray crystallography provides definitive, high-resolution insights into the three-dimensional structure of molecules, revealing the precise effects of modifications on peptide architecture. Studies on peptides containing α-trifluoromethyl-alanine and similar fluorinated residues have elucidated their conformational behavior in the solid state.

For instance, the crystal structure of the peptide inhibitor trifluoroacetyl-Leu-Ala-(p-trifluoromethylanilide) complexed with porcine pancreatic elastase was determined at 1.8 Å resolution. nih.gov This analysis showed the inhibitor bound in the active site, adopting a conformation that engages in a parallel β-sheet association with the enzyme's 214-216 loop. nih.gov The trifluoroacetyl group at the N-terminus was found to be tightly packed within two chain loops (191-195 and 213-215), demonstrating specific and stabilizing interactions. nih.gov

In another study, the molecular and crystal structures of model peptides incorporating α-trifluoromethyl substituted amino acids were investigated using X-ray diffraction. researchgate.net These analyses provide direct evidence of the local geometry and conformational constraints imposed by the trifluoromethyl group on the peptide backbone. The crystal structure of a peptide containing (2S,3S)-CF3-threonine revealed an extended backbone conformation, contrasting with the folded structure of its non-fluorinated counterpart. beilstein-journals.org

Table 1: Selected X-ray Crystallographic Data for Peptides with Fluorinated Residues
Peptide/ComplexResolution (Å)Key Structural FindingsReference
Elastase complex with CF3-Leu-Ala-NH-C6H4-CF31.8Inhibitor adopts a parallel β-sheet association with the enzyme loop. The N-terminal trifluoroacetyl group is tightly packed in a hydrophobic pocket. nih.govresearchgate.net
Elastase acyl-enzyme intermediate with N-carbobenzoxy-L-alanyl-p-nitrophenol ester3.5Structure of a specific acyl-enzyme intermediate was determined at -55°C. researchgate.net
(i,i+1)-stapled peptide 10N/ACrystal structure confirmed an α-helical secondary structure with four consecutive i←i+4 type intramolecular hydrogen bonds. mdpi.com

Influence of the Trifluoromethyl Group on Peptide Secondary and Tertiary Structures

The introduction of a trifluoromethyl group into an amino acid side chain can significantly alter the propensity of a peptide to adopt specific secondary structures like α-helices and β-sheets. rsc.orgresearchgate.net These effects stem from a combination of steric bulk, high hydrophobicity, and potent stereoelectronic interactions imparted by the CF3 group. rsc.orgrsc.org Fluorination can either stabilize or destabilize native conformations, depending on the position of the substitution and the surrounding sequence. rsc.orgresearchgate.net For example, incorporating fluorinated analogues of leucine (B10760876) or isoleucine into coiled-coil peptides has been shown to enhance their thermal stability. rsc.org Conversely, in some contexts, fluorination can reduce the propensity for α-helix formation. rsc.org

The influence of trifluoromethyl groups on helical structures is complex and context-dependent. While some studies report that fluorination can destabilize α-helices, others demonstrate a clear stabilizing effect. rsc.orgresearchgate.net Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are well-known for their ability to induce and stabilize α-helical structures in peptides and proteins that might otherwise exist as random coils or β-sheets. acs.orgnih.gov This effect is attributed to TFE's ability to weaken competing hydrophobic interactions and strengthen local hydrogen bonds within the helix backbone. acs.orgacs.org

Direct attachment of CF3 groups to a peptide backbone has been shown to significantly stabilize 14-helix structures in oligo-β-peptides. rsc.org This stabilization is thought to arise from an increase in the intramolecular hydrogen-bonding capability of the backbone amides, promoted by the electron-withdrawing nature of the CF3 group. rsc.org In crystallographic studies of stapled peptides, residues flanked by specific modifications have shown conformations existing as a mixture of α- and 3₁₀-helices. mdpi.com The stabilization of helical structures is often determined by local interactions between nearby amino acid residues, which can be modulated by fluorination. nih.gov

The incorporation of trifluoromethylated amino acids can also modulate the formation of β-structures. β-turns are critical elements of protein structure, enabling the polypeptide chain to reverse direction, and their formation can be a key step in protein folding. nih.gov The conformational preferences induced by a CF3 group can favor or disfavor the specific dihedral angles required for a turn. For instance, peptides containing cis-4-fluoroproline tend to favor a cis-amide bond, which can promote a compact, hairpin-like structure. researchgate.net

The formation of β-sheets, which are stabilized by hydrogen bonds between adjacent strands, can also be influenced. nih.gov The design of peptides that form β-sheets often involves balancing residues that promote the desired backbone conformation with those that ensure solubility. acs.org The introduction of (2S,3S)-CF3-threonine into a peptide was shown to favor an extended backbone conformation, which is a prerequisite for β-strand formation. beilstein-journals.org In the context of enzyme inhibitors, a peptide containing trifluoromethyl groups was observed to form a parallel β-sheet interaction with the target enzyme. nih.gov However, in other systems, the introduction of fluorinated residues can act as a β-sheet breaker, preventing aggregation. beilstein-journals.org

The conformational impact of the trifluoromethyl group is heavily influenced by stereoelectronic effects, which are interactions involving the spatial arrangement of orbitals.

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents have a dihedral angle of approximately 60°. nih.gov In fluorinated amino acids, this effect can enforce a specific ring pucker in proline analogues or influence side-chain rotamer populations. beilstein-journals.orgljmu.ac.uk For example, in fluorinated β-peptides, a fluorine atom β to an amide nitrogen preferentially adopts a gauche conformation. researchgate.net This effect is a powerful tool for controlling local conformation. rsc.org

Analysis of Amide-Bond Isomerism and Pyrrolidine (B122466) Ring Pucker in Fluorinated Proline Analogues

While the primary focus is on α-trifluoromethyl-alanine, the study of fluorinated proline analogues provides a valuable comparative framework for understanding the conformational effects of fluorination. Proline is unique due to its cyclic side chain, which restricts the backbone and leads to two key conformational equilibria: the pucker of the five-membered pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond. ljmu.ac.uknih.gov

Pyrrolidine Ring Pucker: The proline ring is not flat and dynamically transitions between distinct puckered conformations, most commonly the Cγ-endo and Cγ-exo puckers. beilstein-journals.orgkvinzo.com Introducing a fluorine atom at the C4 position creates a pucker bias due to stereoelectronic effects (the gauche effect). beilstein-journals.orgnih.gov For example, (4R)-fluoroproline favors the Cγ-exo pucker, while (4S)-fluoroproline stabilizes the Cγ-endo pucker. beilstein-journals.org In contrast, a trifluoromethyl group at the same position preferentially adopts an equatorial position to minimize steric strain, resulting in a much weaker influence on the ring pucker compared to a single fluorine atom. nih.govd-nb.info

Amide-Bond Isomerism: The peptide bond preceding a proline residue can exist in either a trans or cis conformation, and the isomerization between these states is often a rate-limiting step in protein folding. d-nb.infobeilstein-journals.org An unsubstituted proline typically prefers the trans amide conformation. beilstein-journals.org Fluorination at the C4-position can alter this preference. The ring pucker, which is controlled by the fluorine substituent, in turn influences the trans/cis ratio. nih.govnih.gov Specifically, an exo-ring pucker is thought to stabilize the trans amide via an enhanced n→π* interaction. ljmu.ac.uk Studies on (trifluoromethyl)prolines show that they have only a minor influence on the trans/cis equilibrium compared to the more pronounced effects seen with monofluorinated prolines. nih.govd-nb.info

Table 2: Conformational Preferences in Fluorinated Proline Analogues
CompoundDominant Ring PuckerEffect on Amide BondGoverning EffectReference
(4R)-FluoroprolineCγ-exoFavors trans-amideGauche effect beilstein-journals.orgkvinzo.com
(4S)-FluoroprolineCγ-endoLower trans preference (higher cis population)Gauche effect beilstein-journals.orgljmu.ac.uk
4-(Trifluoromethyl)prolineEquatorial CF3 group, weak pucker preferenceMinor influence on trans/cis ratioSteric effect outweighs stereoelectronic nih.govd-nb.info

Impact of α Trifluoromethyl Ala on Peptide Properties and Biomolecular Interactions

Modulation of Peptide Hydrophobicity and Lipophilicity by Trifluoromethylation

The introduction of a trifluoromethyl group into an amino acid side chain significantly alters the local physicochemical environment of a peptide. The CF3 group is known to be highly hydrophobic, and its incorporation into α-alanine substantially increases the hydrophobicity and lipophilicity of the resulting peptide.

Detailed research findings have demonstrated that the inclusion of trifluoromethylated amino acids (TfmAAs) into peptide sequences leads to a strong and measurable increase in hydrophobicity. researchgate.net This effect has been quantified by measuring the chromatographic hydrophobicity indexes (ϕ0) of tripeptides containing (R)- and (S)-α-TfmAla. researchgate.net The studies revealed that the increase in hydrophobicity can even surpass the contribution of highly hydrophobic natural amino acids like isoleucine. researchgate.net This enhancement is a critical tool for medicinal chemists, as modulating lipophilicity is essential for improving pharmacokinetic properties, such as membrane permeability. acs.org The ability to fine-tune hydrophobic peptide-protein interactions through the strategic placement of α-TfmAla offers a rational approach to designing more effective peptide-based therapeutics. researchgate.net

Table 1: Impact of Trifluoromethylation on Peptide Hydrophobicity
ModificationKey FindingMethod of MeasurementReference
Incorporation of (R)- and (S)-α-TfmAla into tripeptidesStrong increases in hydrophobicity, exceeding that of isoleucine.Chromatographic hydrophobicity indexes (ϕ0) via RP-HPLC. researchgate.net
General incorporation of fluorinated amino acidsCan be used to favorably improve or modulate local hydrophobicity and membrane permeability.General observation in drug development. acs.org

Influence on Proteolytic Stability of Peptides Containing α-Trifluoromethyl-Ala

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of sterically hindered, non-natural amino acids like α-TfmAla is a well-established strategy to enhance metabolic stability. nih.govdigitellinc.com The bulky trifluoromethyl group acts as a steric shield, preventing the peptide backbone from fitting into the active site of proteolytic enzymes.

Systematic studies have investigated the influence of α-TfmAla substitution on the stability of model peptides against the serine protease α-chymotrypsin. nih.govnih.gov The position of the α-TfmAla residue relative to the enzyme's cleavage site is crucial. nih.gov Research demonstrated that substituting the P1 position (the amino acid on the C-terminal side of the scissile bond) with α-TfmAla resulted in absolute stability against proteolysis. nih.govnih.gov Considerable increases in stability were also observed when α-TfmAla was placed at the P2 and P'2 positions. nih.gov

Interestingly, the stereochemistry of the α-TfmAla residue also plays a significant role. For instance, in P'1 substituted peptides, the (S,R,S)-diastereomer showed greater stability than the (S,S,S)-diastereomer. nih.gov This was attributed to an advantageous interaction between the fluorine atoms and the serine side chain in the enzyme's active site, which could overcome the steric hindrance imposed by the trifluoromethyl group. nih.gov These findings underscore that the enhanced proteolytic stability is not a simple, predictable outcome but a complex phenomenon dependent on the specific enzyme, substitution position, and stereochemistry. acs.org

Table 2: Proteolytic Stability of Peptides Containing α-TfmAla against α-Chymotrypsin
Position of α-TfmAla SubstitutionObserved Proteolytic StabilityReference
P1Absolute stability nih.gov, nih.gov
P2Considerable stability increase nih.gov
P'2Considerable stability increase nih.gov
P'1Stability is highly dependent on the stereoconfiguration of α-TfmAla nih.gov

Stereochemical Control over Peptide Folding and Dynamics

The introduction of a quaternary α-carbon in α-TfmAla significantly constrains the allowable dihedral angles (phi, ψ) of the peptide backbone, similar to its non-fluorinated analog, α-aminoisobutyric acid (Aib). nih.govdigitellinc.com This stereochemical constraint can be used to nucleate and stabilize specific secondary structures, such as helices and turns, thereby controlling peptide folding. researchgate.netresearchgate.net

While Aib is a potent helix stabilizer, the influence of α-TfmAla is more nuanced. digitellinc.com The bulkiness of the CF3 group, which is comparable to an ethyl or even an isopropyl group, can cause conformational deviations from ideal structures. mdpi.com Studies on peptides containing (R)-Tfm-Alanine have shown that it can slow the kinetics of amyloid-β fibril formation by delaying the transition from a random coil to a β-sheet structure. nih.gov This suggests that the hydrophobic CF3 group has a strong affinity for the amyloid-β peptide, effectively altering its oligomerization pathway. nih.gov Other research indicates that highly fluorinated amino acids may be more suitable for stabilizing β-sheets compared to α-helices due to their conformational preferences. acs.org The steric and electronic repulsions between multiple fluorine atoms can also encourage the adoption of slight helical structures in extended fluorocarbon chains, adding another layer of complexity to their conformational impact. mdpi.com

Role in Non-Covalent Interactions within Biomolecules

The trifluoromethyl group is not merely a sterically bulky, hydrophobic moiety; it is also an active participant in a range of non-covalent interactions that are crucial for biomolecular recognition, such as enzyme-substrate binding. nih.govresearchgate.net Traditionally viewed as a simple hydrophobic group, the CF3 group is now understood to be an amphiphilic bonding partner, capable of acting as both an electrophile and a nucleophile. researchgate.net

This dual nature arises from the group's unique polarizability, influenced by the anomeric effect. researchgate.net The CF3 group can engage in favorable interactions with electrophilic centers, such as backbone carbonyl carbons, but it can also act as a hydrogen-bond acceptor for groups like the guanidinium (B1211019) of arginine. researchgate.net This versatility allows it to participate in a complex network of non-covalent interactions within a protein's binding pocket. For example, empirical force field calculations have revealed that the fluorine atoms of an α-TfmAla residue in a peptide substrate can have an advantageous interaction with the serine side chain of the α-chymotrypsin enzyme, influencing proteolytic stability. nih.gov These specific, weak interactions are fundamental to biological processes, including the specific recognition of substrates by enzymes and the modulation of protein-protein interactions. wada-ama.org

Applications as Spectroscopic Labels and Probes in Chemical Biology Research

The fluorine-19 (¹⁹F) nucleus possesses excellent properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including 100% natural abundance, high sensitivity, and a large chemical shift dispersion. researchgate.net Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study biomolecular structure, dynamics, and interactions. researchgate.net

The trifluoromethyl group of α-TfmAla serves as a powerful ¹⁹F NMR probe. researchgate.netnih.gov Its chemical shift is highly sensitive to subtle changes in the local environment, such as polarity and magnetic shielding. researchgate.net This sensitivity allows researchers to monitor distinct protein conformations and binding events. researchgate.net For instance, peptides incorporating (R)-α-TfmAla have been successfully used as probes in ¹⁹F NMR-based enzymatic assays to conveniently and accurately monitor the proteolytic activity of enzymes like trypsin. researchgate.netnih.gov The distinct ¹⁹F NMR signals of the intact peptide and its cleaved fragments allow for real-time tracking of the enzymatic reaction. This application highlights the utility of Fmoc-L-α-trifluoromethyl-Ala as a building block for creating sophisticated tools for chemical biology research. nih.gov

Advanced Analytical Methodologies for Fmoc L α Trifluoromethyl Ala and Its Peptide Derivatives

High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and quantitative analysis of Fmoc-L-α-trifluoromethyl-Ala and its corresponding peptide derivatives. The versatility of HPLC allows for the separation, identification, and quantification of the target compound and any related impurities.

Reverse-Phase HPLC for Peptide Characterization and Hydrophobicity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for the characterization of peptides containing Fmoc-L-α-trifluoromethyl-Ala. This technique separates molecules based on their hydrophobicity, with more hydrophobic compounds having a stronger interaction with the nonpolar stationary phase and thus eluting later. The incorporation of the trifluoromethyl group in α-trifluoromethyl-Ala significantly increases the hydrophobicity of peptides. nih.gov

The retention time in RP-HPLC can be used to assess the hydrophobicity of a peptide. A longer retention time indicates greater hydrophobicity. This is particularly useful for studying the effects of incorporating Fmoc-L-α-trifluoromethyl-Ala into a peptide sequence. The increased hydrophobicity can influence peptide folding, stability, and interaction with biological membranes. nih.gov

A common mobile phase system used in RP-HPLC for peptide analysis consists of an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to separate peptides with varying hydrophobicities. bachem.comhplc.eu

Table 1: Illustrative RP-HPLC Parameters for Analysis of a Peptide Containing α-trifluoromethyl-Ala

ParameterCondition
Column C18, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

This table presents a typical set of starting conditions for RP-HPLC analysis of peptides containing trifluoromethylated amino acids. The actual parameters may need to be optimized depending on the specific peptide.

Derivatization Strategies for Enhanced HPLC Detection (e.g., OPA, Fmoc-OSu)

For the quantitative analysis of α-trifluoromethyl-Ala as a free amino acid or after hydrolysis of a peptide, derivatization is often necessary to enhance its detection by HPLC, especially when using fluorescence detectors which offer high sensitivity. Two common derivatization reagents are o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) or its activated succinimidyl ester (Fmoc-OSu).

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.netchromatographyonline.com This method is rapid and sensitive. However, OPA does not react with secondary amines. For the analysis of both primary and secondary amino acids, a combination of OPA and Fmoc-Cl is often used. nih.govjasco-global.com

Fmoc-Cl and Fmoc-OSu react with both primary and secondary amines to form stable and highly fluorescent derivatives. nih.gov The Fmoc group itself is a strong chromophore, allowing for sensitive UV detection as well. Pre-column derivatization with these reagents allows for the separation and quantification of amino acids by RP-HPLC. spkx.net.cn

Table 2: Comparison of Common Derivatization Reagents for Amino Acid Analysis by HPLC

ReagentReacts withDetection MethodAdvantagesDisadvantages
o-phthaldialdehyde (OPA) Primary aminesFluorescenceHigh sensitivity, rapid reactionDoes not react with secondary amines, derivatives can be unstable
9-fluorenylmethyl chloroformate (Fmoc-Cl/Fmoc-OSu) Primary and secondary aminesFluorescence, UVStable derivatives, reacts with both primary and secondary aminesSlower reaction than OPA, reagent can interfere with chromatography

Mass Spectrometry (MS) for Compound and Peptide Characterization and Sequence Verification

Mass spectrometry is an indispensable tool for the characterization of Fmoc-L-α-trifluoromethyl-Ala and its peptide derivatives. It provides information about the molecular weight and structure of the molecules. When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex mixtures.

For the characterization of Fmoc-L-α-trifluoromethyl-Ala itself, mass spectrometry can confirm its molecular weight and elemental composition with high accuracy.

In peptide analysis, mass spectrometry is used to:

Confirm the molecular weight of the synthesized peptide: This verifies that the correct amino acids have been incorporated.

Sequence the peptide: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and the resulting fragment ions provide information about the amino acid sequence. nih.govcore.ac.uk This is crucial for verifying the correct incorporation and position of the α-trifluoromethyl-Ala residue within the peptide chain. researchgate.net

Identify post-translational modifications: MS can detect any unintended modifications that may have occurred during synthesis or handling.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. americanlaboratory.com

Chromatographic Techniques for Enantiomeric Purity Determination

The enantiomeric purity of Fmoc-L-α-trifluoromethyl-Ala is critical for its use in peptide synthesis, as the presence of the D-enantiomer can lead to the formation of diastereomeric peptides with altered biological activity. Chiral chromatography is the most common method for determining enantiomeric purity. phenomenex.com

This can be achieved in two ways:

Direct methods: Using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the analyte. Polysaccharide-based CSPs are often effective for the separation of Fmoc-amino acid enantiomers. phenomenex.com

Indirect methods: Derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. researchgate.net

Gas chromatography (GC) on a chiral column can also be used for the enantiomeric analysis of α-trifluoromethyl-Ala after appropriate derivatization to make it volatile. mst.edu

Table 3: Chiral Separation of Fmoc-Amino Acid Enantiomers

Chromatographic MethodPrincipleTypical Stationary PhaseAdvantages
Direct HPLC Enantiomers interact differently with a chiral stationary phase.Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Simple, no derivatization required.
Indirect HPLC Enantiomers are converted to diastereomers which have different physical properties and can be separated on a standard column.C18 (achiral)Uses standard, less expensive columns.
Chiral GC Volatilized, derivatized enantiomers are separated on a chiral capillary column.Chiral selectors coated on the capillary column.High resolution.

Computational and Theoretical Studies of α Trifluoromethyl Ala Containing Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

DFT studies on analogous fluorinated molecules and amino acids reveal that the highly electronegative fluorine atoms of the -CF3 group induce a significant electron-withdrawing effect. This effect modulates the partial charges on nearby atoms, influencing the molecule's electrostatic potential and its propensity to engage in non-covalent interactions. Specifically, the α-carbon and the amide backbone are affected, which can alter peptide backbone conformations and interactions.

Key parameters derived from DFT calculations that provide reactivity insights include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For peptides containing α-CF3-Ala, the introduction of the trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO, potentially increasing the molecule's stability.

Table 1: Representative DFT-Calculated Electronic Properties of an α-Trifluoromethyl-Ala Dipeptide Model

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity.
Dipole Moment4.8 DInfluences solubility and intermolecular interactions.

Note: The values presented are illustrative and representative of what would be expected for a model dipeptide containing α-CF3-Ala, based on general principles of DFT calculations on similar fluorinated organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the time-dependent behavior of molecules. For peptides incorporating Fmoc-L-α-trifluoromethyl-Ala, MD simulations are crucial for understanding how this bulky, fluorinated residue affects peptide folding, stability, and intermolecular interactions.

The steric hindrance introduced by the trifluoromethyl group, in addition to the bulky Fmoc protecting group, significantly restricts the allowable dihedral angles (φ and ψ) of the peptide backbone. MD simulations can generate Ramachandran plots for peptides containing α-CF3-Ala, which map the sterically allowed regions for these angles. These plots typically show more restricted conformational freedom compared to natural alanine. Studies on peptides with other α,α-disubstituted amino acids have shown that they tend to favor helical or extended conformations, and similar behavior is anticipated for α-CF3-Ala. For instance, research on L-Leu-based pentapeptides containing (R)- or (S)-αCF3Ala has demonstrated a preference for right-handed 310-helical structures. nii.ac.jp

MD simulations also allow for the study of the dynamics of the Fmoc protecting group and its interaction with the peptide chain and solvent. The aromatic fluorenyl group can engage in π-π stacking interactions, which may influence the self-assembly behavior of these peptides in solution. The simulations can track the formation and breaking of hydrogen bonds, salt bridges, and other non-covalent interactions over time, providing a detailed understanding of the structural stability of these systems.

Table 2: Representative Conformational Data from MD Simulations of a Model Peptide with α-Trifluoromethyl-Ala

ParameterObservationImplication
Backbone Dihedral Angles (φ, ψ)Restricted to specific regions of the Ramachandran plot.Reduced conformational flexibility of the peptide backbone.
Predominant Secondary StructureTendency to adopt helical or extended structures.The α-CF3-Ala residue acts as a conformation-directing element.
Solvent Accessible Surface Area (SASA)The trifluoromethyl group may have reduced solvent accessibility within folded structures.Potential for the -CF3 group to be involved in core packing or specific hydrophobic interactions.
Root Mean Square Fluctuation (RMSF)Lower fluctuations in the backbone around the α-CF3-Ala residue.Increased local rigidity of the peptide chain.

Note: This table provides expected outcomes from MD simulations based on studies of peptides containing similarly bulky or fluorinated amino acid residues.

Quantum Chemical Calculations for Stereochemical Preferences and Energetics

Quantum chemical calculations, including both ab initio and DFT methods, are essential for determining the stereochemical preferences and energetic properties of molecules with high accuracy. For Fmoc-L-α-trifluoromethyl-Ala, these calculations can predict the most stable conformations of the molecule and the energy barriers associated with rotations around key chemical bonds.

The presence of the chiral center at the α-carbon, along with the bulky Fmoc and trifluoromethyl groups, leads to a complex potential energy surface with multiple local minima corresponding to different conformers. Quantum chemical calculations can be used to optimize the geometry of these conformers and calculate their relative energies. This information is critical for understanding the inherent stereochemical preferences of the amino acid, which in turn influence the three-dimensional structure of peptides into which it is incorporated.

Table 3: Representative Energetic Data from Quantum Chemical Calculations for Fmoc-L-α-trifluoromethyl-Ala Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
Global Minimum0.0C-N-Cα-Cβ
Local Minimum 1+1.2Rotation around Cα-C bond
Local Minimum 2+2.5Rotation around N-Cα bond
Rotational Barrier+5.8Energy barrier for C-N bond rotation

Note: The data in this table are hypothetical and serve to illustrate the type of information obtained from quantum chemical calculations on the conformational energetics of complex molecules.

Mechanistic Insights from Computational Analysis of Reaction Pathways and Molecular Interactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions and understanding the nature of molecular interactions. For Fmoc-L-α-trifluoromethyl-Ala, computational analysis can provide detailed insights into its behavior during peptide synthesis and its interactions with other molecules.

In the context of solid-phase peptide synthesis (SPPS), the steric bulk of the trifluoromethyl and Fmoc groups can hinder the coupling efficiency of the amino acid. Computational models can be used to study the transition states of the coupling reactions, helping to rationalize experimental observations and optimize reaction conditions. For example, the deprotection of the Fmoc group by a base like piperidine (B6355638) can be modeled to understand the reaction pathway and any potential side reactions.

Furthermore, computational methods are invaluable for studying the non-covalent interactions involving the trifluoromethyl group. The -CF3 group can participate in unique interactions, such as fluorous interactions and dipole-dipole interactions, which can be critical for molecular recognition and self-assembly. Quantum chemical calculations can quantify the strength of these interactions and provide a detailed picture of the geometry and electronic nature of the interacting complex. For instance, the interaction of Fmoc-L-α-trifluoromethyl-Ala with a receptor binding pocket can be modeled to predict binding affinities and modes of interaction, guiding the design of novel bioactive peptides.

Emerging Research Directions and Future Perspectives

Design of Novel α-Trifluoromethylated Amino Acids with Tailored Conformational Constraints

The design of new α-trifluoromethylated amino acids is a burgeoning field driven by the desire to exert precise control over peptide secondary structures. The trifluoromethyl (CF3) group, when substituted at the α-carbon of an amino acid like alanine, introduces significant conformational restrictions. This steric and electronic influence can be harnessed to stabilize specific secondary structures, such as helices and turns.

Research has shown that incorporating α,α-disubstituted amino acids with a CF3 group can induce stable secondary structures like α-helices and 3(10)-helices in peptides. nii.ac.jp For example, pentapeptides containing either (R)- or (S)-α-trifluoromethylalanine were found to adopt right-handed 3(10)-helical structures. nii.ac.jp The design process involves synthesizing various racemic α-trifluoromethyl α,α-disubstituted α-amino acids and then resolving them into their optically active forms to study their individual effects on peptide conformation. nii.ac.jp The combination of fluorine's unique properties with proteinogenic amino acids provides a novel approach to designing biologically active compounds. nih.govrsc.org This allows for the creation of peptides with tailored conformational biases, which is invaluable for studying structure-function relationships.

Peptide SequenceIncorporated Amino AcidObserved ConformationAverage φ Angle (Residues 1-4)Average ψ Angle (Residues 1-4)
Cbz-[L-Leu-L-Leu-{(R)-αCF3Ala}-L-Leu-L-Leu]-OMe(R)-α-trifluoromethylalanineRight-handed 3(10)-helix-63.9°-28.5°
Cbz-[L-Leu-L-Leu-{(S)-αCF3Ala}-L-Leu-L-Leu]-OMe(S)-α-trifluoromethylalanineRight-handed 3(10)-helixNot specifiedNot specified

Data derived from X-ray crystallographic analysis of pentapeptides. nii.ac.jp

Integration into Complex Peptide and Protein Architectures for Structural and Functional Studies

The incorporation of Fmoc-L-α-trifluoromethyl-Ala into larger peptide and protein sequences is a key strategy for investigating their structure and function. The trifluoromethyl group serves as a powerful probe due to its unique spectroscopic signature and its ability to modulate the local environment. When integrated into a peptide sequence, this non-canonical amino acid can significantly alter the peptide's folding, stability, and interactions with other molecules. nih.gov

The process often requires specialized synthetic approaches. For introducing a trifluoromethylated amino acid within a sequence using standard Solid-Phase Peptide Synthesis (SPPS), the design of a dipeptide building block, such as Fmoc-Aaa-Tfm-Aaa, is often necessary. iris-biotech.deiris-biotech.de This is because the trifluoromethyl group reduces the nucleophilicity of the adjacent amino group, making standard coupling reactions less efficient. iris-biotech.de

Once incorporated, these fluorinated amino acids can enhance properties like proteolytic stability. nih.gov The study of peptides containing α-trifluoromethylalanine provides insights into how local changes in stereochemistry and electronic properties can affect the global conformation and function of a protein. For instance, the analysis of L-Leu-based pentapeptides containing αCF3Ala revealed detailed information about their helical structures through methods like FT-IR, NOESY NMR, and X-ray crystallography. nii.ac.jp

Development of Advanced Synthetic Strategies for Scalable and Efficient Production

The growing interest in α-trifluoromethylated amino acids necessitates the development of efficient and scalable synthetic methods. rsc.org A significant challenge is the effective and selective introduction of the trifluoromethyl group. nih.govrsc.org Researchers are actively exploring various strategies to produce these compounds from readily available starting materials. rsc.org

One promising approach involves the asymmetric synthesis of Fmoc-protected trifluorinated amino acids via alkylation of chiral glycine (B1666218) equivalents. For example, a convenient, robust, and scalable synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine has been reported using alkylation of a chiral Ni(II) complex of a glycine Schiff base. mdpi.comresearchgate.net This method has been successfully reproduced on a gram scale, yielding the target amino acid with high enantiomeric purity. mdpi.com

Another novel strategy involves the reaction of methyl 3,3,3-trifluoropyruvate imines with Grignard reagents to produce racemic α-trifluoromethyl α,α-disubstituted α-amino acids, which can then be optically resolved. nii.ac.jp Furthermore, photoinduced synthesis using continuous flow technology is emerging as a modern protocol for producing α-CF3 amino acids, offering precise reaction control and potential for large-scale production. nih.gov

Synthetic ApproachKey Reagents/MethodScaleOutcome
Asymmetric AlkylationChiral Ni(II) complex, CF3(CH2)3I~10 g scaleEnantiomerically pure (~99% ee) Fmoc-(S)-6,6,6-trifluoro-norleucine with 82.4% total yield. mdpi.com
Grignard ReactionMethyl 3,3,3-trifluoropyruvate imines, Grignard reagentsLaboratory scaleRacemic α-trifluoromethyl α,α-disubstituted α-amino acids. nii.ac.jp
Photoredox MicrofluidicsContinuous flow technologyNot specifiedGeneral protocol for photoinduced α-CF3 amino acids. nih.gov

Applications as Molecular Tools for Mechanistic Biological Investigations (non-therapeutic)

Beyond their role in structural biology, peptides containing α-trifluoromethylalanine are valuable as molecular tools for probing biological mechanisms. The CF3 group can act as a bioisostere for other chemical groups, allowing researchers to systematically investigate the importance of steric versus electronic effects in molecular recognition events. nih.gov

These fluorinated peptides are used as probes in studies of proteolytic activity. researchgate.net The introduction of a trifluoromethyl group near a cleavage site can alter enzyme-substrate interactions, providing insights into the specificity and mechanism of proteases. The stability of these peptides against degradation also makes them suitable for long-term studies in biological systems. nih.gov

Furthermore, the unique 19F NMR signal of the trifluoromethyl group allows for non-invasive monitoring of the peptide's location, conformation, and environment within complex biological milieu, such as cell membranes. This makes Fmoc-L-α-trifluoromethyl-Ala a valuable building block for creating probes for in-depth mechanistic studies without a therapeutic goal. researchgate.net

Computational Design and Prediction of α-Trifluoromethyl-Ala Containing Peptides for Specific Research Aims

Computational methods are becoming indispensable for designing and predicting the behavior of peptides containing α-trifluoromethyl-Ala. nih.gov Molecular modeling and simulations allow researchers to explore the conformational landscape of these modified peptides before undertaking complex and costly synthesis. nih.govresearchgate.net

Computer-aided molecular design can accelerate the development of peptides for specific research aims. nih.gov For example, algorithms can be used to design peptides with specific interaction surfaces for a target protein or to create scaffolds with predefined structural properties. nih.gov By combining computational predictions with experimental validation, researchers can more efficiently develop novel molecular tools based on α-trifluoromethyl-Ala for a wide range of scientific applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-L-α-trifluoromethyl-Ala with high enantiomeric purity?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis to ensure stereochemical control. Monitor enantiomeric excess via chiral HPLC (e.g., using a RP-18 column with acetonitrile/water mobile phases, as described for Fmoc-Phe-Ala-OMe in ). Post-synthesis, confirm purity (>98%) via analytical HPLC and NMR (e.g., observe distinct δ values for protons near the trifluoromethyl group, analogous to Fmoc-Phe-Ala-OMe in ) .
  • Critical Step : Avoid racemization during Fmoc deprotection by using mild bases like piperidine and low temperatures .

Q. How can researchers mitigate impurities like β-Ala derivatives during Fmoc-L-α-trifluoromethyl-Ala synthesis?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress β-elimination or side reactions. Use reverse-phase HPLC to detect and quantify impurities (e.g., Fmoc-β-Ala-OH, as noted in ). Purify via flash chromatography with gradients tailored to separate α- and β-isomers .

Q. What analytical techniques are essential for characterizing Fmoc-L-α-trifluoromethyl-Ala?

  • Core Methods :

  • NMR : Assign peaks for the trifluoromethyl group (δ ~120 ppm in 19F^{19}\text{F} NMR) and confirm stereochemistry via coupling constants (e.g., J values for adjacent protons) .
  • HPLC/MS : Use C18 columns and ESI-MS to verify molecular weight (e.g., M.W. ~400–450 g/mol for similar Fmoc-amino acids in ) and purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence peptide stability and conformation in Fmoc-L-α-trifluoromethyl-Ala-containing sequences?

  • Methodology : Conduct alanine scans (replacing natural Ala with Fmoc-L-α-trifluoromethyl-Ala) to assess structural/functional impacts. Use circular dichroism (CD) to study secondary structure changes and MD simulations to model steric/electronic effects of the CF3_3 group . Compare thermal denaturation profiles via DSC to quantify stability differences .

Q. What strategies resolve contradictions in chiral purity data between HPLC and NMR for Fmoc-L-α-trifluoromethyl-Ala?

  • Methodology : Cross-validate using orthogonal techniques:

  • Chiral HPLC : Use columns with cellulose/amylose phases for enantiomer separation.
  • NMR Derivatization : React with chiral shift reagents (e.g., Eu(hfc)3_3) to amplify stereochemical splitting in 1H^{1}\text{H} or 19F^{19}\text{F} spectra .
    • Case Study : In Fmoc-Phe-Ala-OMe, HPLC resolved D/L isomers (Rt_t 16.62 vs. 17.56 min), while NMR confirmed via coupling constants and splitting patterns .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for Fmoc-L-α-trifluoromethyl-Ala?

  • Methodology :

  • Coupling Efficiency : Use HATU/DIPEA in DMF for rapid activation, minimizing steric hindrance from the CF3_3 group.
  • Deprotection : Limit Fmoc removal to 20% piperidine/DMF (v/v) for ≤5 min to prevent racemization.
  • Side-Chain Protection : Avoid bulky groups that clash with the CF3_3 moiety; use tert-butyl or trityl protections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.